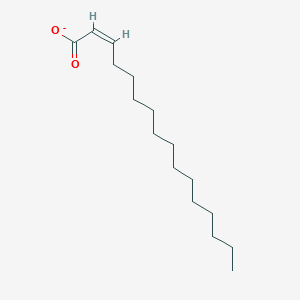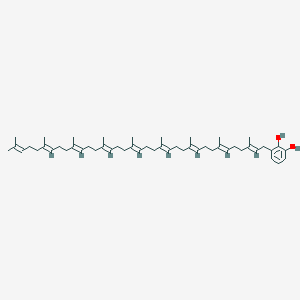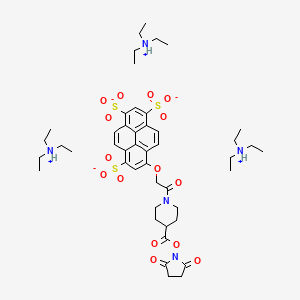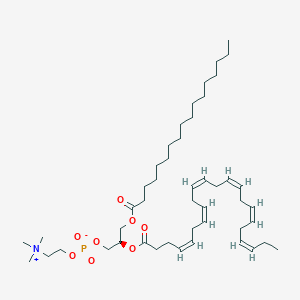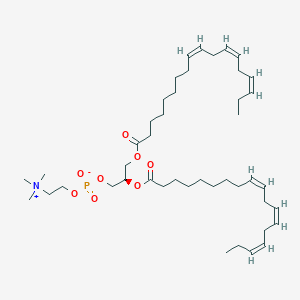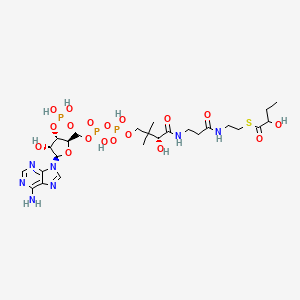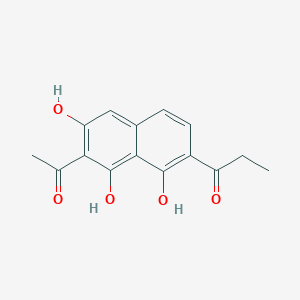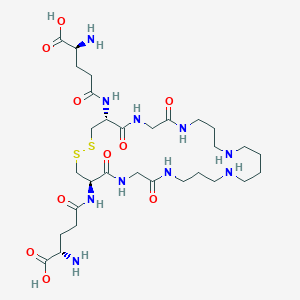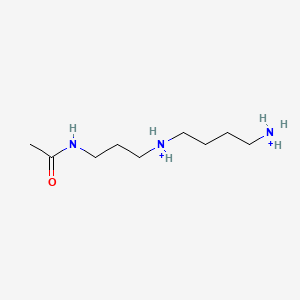
N(1)-acetylspermidinium(2+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N(1)-acetylspermidinium(2+) is a doubly-charged ammonium ion arising from protonation of the primary and secondary amino groups of N(1)-acetylspermidine; major species at pH 7.3. It has a role as a human metabolite and a Saccharomyces cerevisiae metabolite. It is an ammonium ion derivative and an organic cation. It is a conjugate acid of a N(1)-acetylspermidine.
Aplicaciones Científicas De Investigación
Enzymatic Activity and Biochemical Properties
N(1)-acetylspermidinium(2+) and related compounds have been studied for their enzymatic activities and biochemical properties. For instance, the enzyme acetylspermidine deacetylase in rat liver, which releases acetic acid from N-1-acetylsperimidine and similar compounds, has been identified and characterized. This enzyme plays a role in polyamine metabolism, and its pH optimum and inhibition by certain compounds have been studied (Libby, 1978).
Cancer Research
In cancer research, N(1)-acetylspermidinium(2+) levels have been evaluated in human colorectal adenocarcinomas. Studies have shown a significant elevation of N(1)-acetylspermidinium(2+) in colorectal adenocarcinomas compared to benign adenomas and control mucosae, suggesting its potential as a biochemical marker for cancer in the human large intestine (Takenoshita et al., 1984). Additionally, the role of acetylated polyamines, including N(1)-acetylspermidinium(2+), as cancer biomarkers has been explored in various studies, indicating their utility in identifying different cancers in human biofluids (DeFelice & Fiehn, 2019).
Biochemical Analysis and Detection Methods
Research has been conducted on the separation and detection of N(1)-acetylspermidinium(2+) isomers using chromatographic methods. This includes the development of methodologies for the efficient separation of N1- and N8-acetylspermidine isomers, facilitating their analysis in various biological contexts (Stefanelli, Carati, & Rossoni, 1986).
Biomedical and Therapeutic Applications
In the context of biomedical applications, N(1)-acetylspermidinium(2+) has been studied for its potential role in various therapeutic areas. For instance, the benefits of N-acetylcysteine, an acetylated amino acid related to N(1)-acetylspermidinium(2+), in psychiatry and as a treatment for psychiatric disorders have been explored (Dean, Giorlando, & Berk, 2011). Additionally, the use of N-acetylcysteine in neurodegenerative diseases for its antioxidant and anti-inflammatory activities has been investigated (Tardiolo, Bramanti, & Mazzon, 2018).
Propiedades
Nombre del producto |
N(1)-acetylspermidinium(2+) |
|---|---|
Fórmula molecular |
C9H23N3O+2 |
Peso molecular |
189.3 g/mol |
Nombre IUPAC |
3-acetamidopropyl(4-azaniumylbutyl)azanium |
InChI |
InChI=1S/C9H21N3O/c1-9(13)12-8-4-7-11-6-3-2-5-10/h11H,2-8,10H2,1H3,(H,12,13)/p+2 |
Clave InChI |
MQTAVJHICJWXBR-UHFFFAOYSA-P |
SMILES canónico |
CC(=O)NCCC[NH2+]CCCC[NH3+] |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



